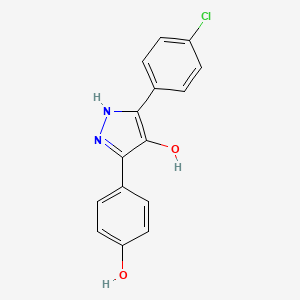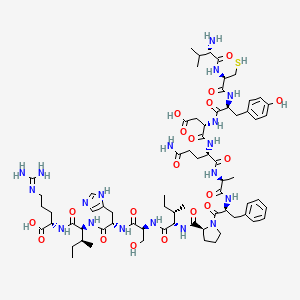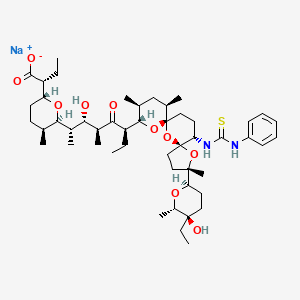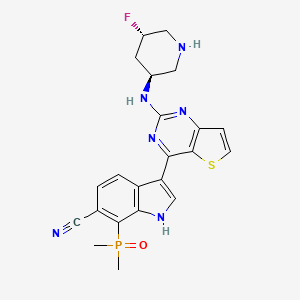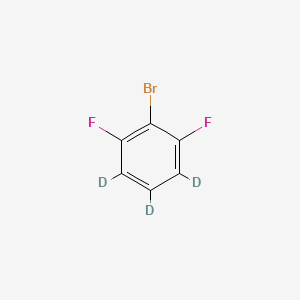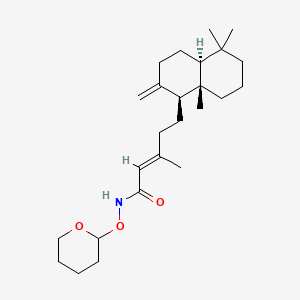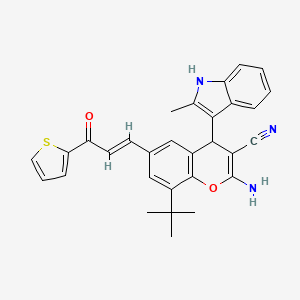
Adenosine-13C10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine-13C10: is a stable isotope-labeled compound of adenosine, where ten carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its ability to trace and study metabolic pathways and molecular interactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-13C10 typically involves the incorporation of carbon-13 into the ribose and adenine components of adenosine. The process begins with the preparation of carbon-13 labeled ribose, which is then coupled with adenine to form this compound. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced chromatographic techniques for purification and stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product .
化学反応の分析
Types of Reactions: Adenosine-13C10 undergoes various chemical reactions, including:
Oxidation: Adenosine can be oxidized to inosine using oxidizing agents like iodine or potassium permanganate.
Reduction: Reduction of adenosine can lead to the formation of deoxyadenosine.
Common Reagents and Conditions:
Oxidation: Iodine, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Inosine
Reduction: Deoxyadenosine
Substitution: Various substituted adenosine derivatives.
科学的研究の応用
Chemistry: Adenosine-13C10 is used in NMR spectroscopy to study the structure and dynamics of nucleic acids and other biomolecules. Its isotopic labeling allows for detailed analysis of molecular interactions and conformational changes .
Biology: In biological research, this compound is used to trace metabolic pathways and study the role of adenosine in cellular processes. It helps in understanding the mechanisms of action of adenosine receptors and their involvement in physiological and pathological conditions .
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of adenosine and its analogs. It is also used in drug development to study the interaction of adenosine with its receptors and the effects of potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of isotopically labeled compounds for research and development purposes. It is also used in quality control and validation of analytical methods .
作用機序
Adenosine-13C10 exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors. These receptors include A1, A2A, A2B, and A3, each of which has distinct physiological roles. The binding of adenosine to these receptors leads to various cellular responses, such as modulation of neurotransmitter release, regulation of blood flow, and immune responses .
Molecular Targets and Pathways:
A1 Receptor: Involved in reducing heart rate and promoting sleep.
A2A Receptor: Plays a role in vasodilation and anti-inflammatory responses.
A2B Receptor: Involved in bronchoconstriction and immune responses.
A3 Receptor: Associated with anti-inflammatory and cardioprotective effects.
類似化合物との比較
Adenosine-15N5: Another isotopically labeled form of adenosine with nitrogen-15.
Deoxyadenosine-13C10: A deoxygenated form of this compound.
Guanosine-13C10: A similar nucleoside with carbon-13 labeling.
Uniqueness: this compound is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. This labeling allows for precise tracking and analysis of metabolic pathways and molecular interactions, making it a valuable tool in various fields of scientific research .
特性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
277.17 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChIキー |
OIRDTQYFTABQOQ-JEUJIVADSA-N |
異性体SMILES |
[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


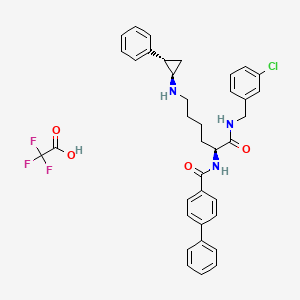
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)

